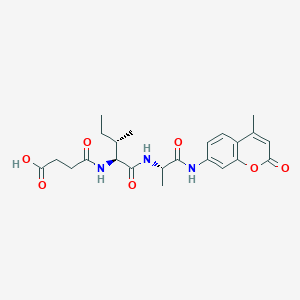
4-((2S,3S)-3-methyl-1-((S)-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopropan-2-ylamino)-1-oxopentan-2-ylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is a chemical compound with the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol . It is primarily used as a protease substrate in biochemical research . This compound is known for its role in studying enzyme kinetics and protease activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves the coupling of N-Succinyl-Ile-Ala with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety.
Industrial Production Methods
While specific industrial production methods for N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases . The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which can be detected fluorometrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases, such as trypsin or chymotrypsin, under physiological conditions (pH 7.4, 37°C) . The reaction is monitored by measuring the increase in fluorescence intensity of the released 7-amido-4-methylcoumarin.
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is 7-amido-4-methylcoumarin . This product is highly fluorescent and serves as a marker for protease activity.
科学研究应用
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is widely used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteases and to determine enzyme kinetics.
Molecular Biology: The compound is employed in assays to measure protease activity in cell lysates and tissue extracts.
Medicine: It is used in diagnostic assays to detect protease activity in clinical samples.
作用机制
The mechanism of action of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves its hydrolysis by proteases. The protease cleaves the amide bond between the N-Succinyl-Ile-Ala moiety and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured to determine the protease activity.
相似化合物的比较
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin can be compared with other similar compounds used as protease substrates:
N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin: This compound is used to study different proteases and has a similar mechanism of action.
N-Succinyl-Ala-Phe-Lys 7-Amido-4-Methylcoumarin: Another protease substrate with a different peptide sequence, used for specific protease assays.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is used as a substrate for elastase and has a different detection method based on absorbance.
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is unique due to its specific peptide sequence and its use in fluorescence-based assays, making it a valuable tool in protease research.
属性
分子式 |
C23H29N3O7 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
4-[[(2S,3S)-3-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)/t12-,14-,21-/m0/s1 |
InChI 键 |
JHJBNOSZSJDELK-VUCVNMQBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
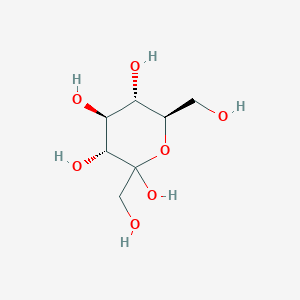
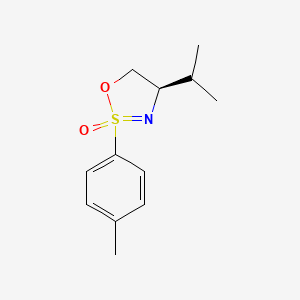



![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
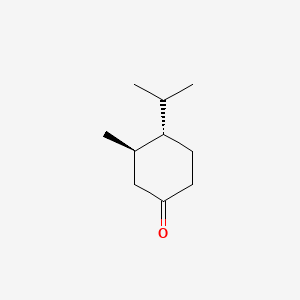
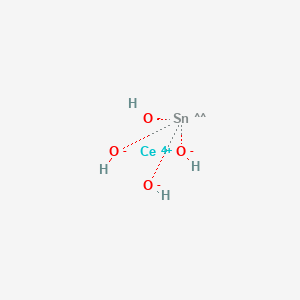
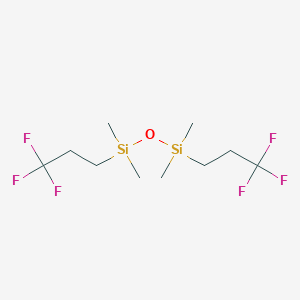
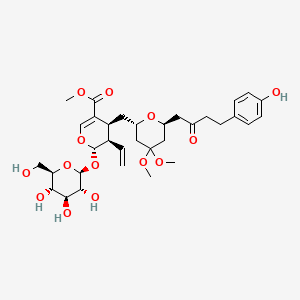
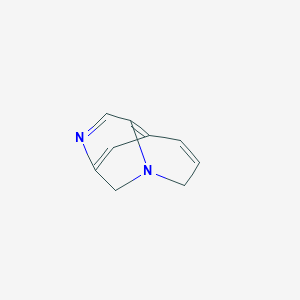
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
